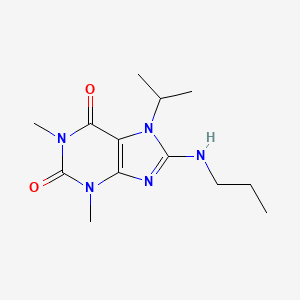![molecular formula C24H18FN3O4 B11606457 2-{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11606457.png)
2-{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a phenylimidazolidinylidene moiety linked to a phenoxy group and a fluorophenylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with 4-fluorophenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The phenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups can yield quinones, while reduction of the imidazolidinone ring can produce imidazolidine derivatives .
科学研究应用
2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazolidinone moiety can interact with enzymes or receptors, modulating their activity. The phenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate: Shares the imidazolidinone core but differs in the substituents attached to the core.
2-[2-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)phenoxy]-N-(4-fluorophenyl)acetamide: Similar structure but with different substituents on the phenoxy group.
Uniqueness
The uniqueness of 2-(4-{[(4E)-2,5-DIOXO-1-PHENYLIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C24H18FN3O4 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
2-[4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H18FN3O4/c25-17-8-10-18(11-9-17)26-22(29)15-32-20-12-6-16(7-13-20)14-21-23(30)28(24(31)27-21)19-4-2-1-3-5-19/h1-14H,15H2,(H,26,29)(H,27,31)/b21-14+ |
InChI 键 |
CSARCPQTGHFFDY-KGENOOAVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)/NC2=O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)F)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11606375.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11606389.png)
![methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11606394.png)

![4-propyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11606406.png)
![1-[4-(3-Fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11606407.png)
![methyl (2Z)-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11606417.png)
![3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606418.png)
![3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11606419.png)
![10-(4-fluorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11606424.png)
![2-Methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11606427.png)
![3-(Butylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11606446.png)
![3-hexylsulfanyl-7,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11606449.png)
![(5Z)-5-(4-methylbenzylidene)-2-pyridin-3-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606454.png)
